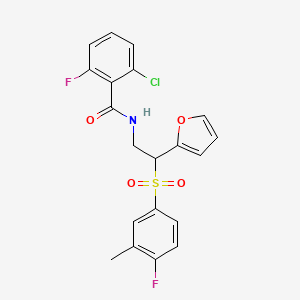

Cyclohexyl(imino)(methyl)-l6-sulfanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Cyclohexyl(imino)(methyl)-l6-sulfanone involves complex reactions, including asymmetric synthesis methods and phase transfer catalysis (PTC) sulfanylation. For instance, asymmetric synthesis techniques have been developed to produce fused bicyclic amino acids with hexahydro-cyclopenta[c]pyridine skeletons, utilizing highly selective allylation and Pauson-Khand cycloaddition reactions (Guenter & Gais, 2003). Additionally, PTC sulfanylation has been employed to modify cyclopentanone and cyclohexanone, demonstrating varied yields and diastereoselectivity compared to traditional homogeneous-phase methods (Wladislaw et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex cyclic systems and substitutions. Research into organophosphorus compounds interacting with ketones has revealed the formation of new spiro-trithiaphosphorines, showcasing the intricate molecular structures that can be obtained from reactions involving this compound precursors (Scheibye et al., 1982).

Chemical Reactions and Properties

This compound and its derivatives engage in a variety of chemical reactions, highlighting its reactivity and chemical properties. For example, metal-free, acid-catalyzed conjugate additions have been developed to construct α-diarylmethine imino sulfanone, demonstrating the compound's versatility in synthesis reactions (More et al., 2021).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored through synthesis and fluorescence studies. For instance, α,α′-Bis(substituted-benzylidene)cycloalkanones, synthesized from cyclohexanone, displayed varying fluorescence emissions based on the cycloalkanone size, highlighting the influence of molecular structure on physical properties (Wan et al., 2010).

科学的研究の応用

Synthesis and Chemical Transformations

- Cyclohexyl(imino)(methyl)-l6-sulfanone has been applied in various synthesis and chemical transformation processes. For instance, it is used in the metal-free, acid-catalyzed 1,6-conjugate addition of NH-sulfoximines to para-quinone methides, enabling the efficient construction of α-diarylmethine imino sulfanone with broad functional group tolerance and good to excellent yield (More, Rupanawar, & Suryavanshi, 2021).

- The compound finds use in the synthesis of fused bicyclic alpha-amino acids having a hexahydro-cyclopenta[c]pyridine skeleton, involving highly selective allylation and diastereoselective Pauson-Khand cycloaddition (Guenter & Gais, 2003).

Catalysis and Reaction Mechanisms

- In catalysis, this compound is involved in the reactions of carbonyl compounds with isocyanides, leading to products like 2,3-bis(cyclohexylimino)-4,4-dimethyloxetane (Saegusa, Takaishi, & Fujii, 1968).

- The compound plays a role in the synthesis of functionalized 2-imino-2,5-dihydrofurans through reactions with tertiary α-hydroxy ketones (Avetisyan, Karapetyan, & Tadevosyan, 2010).

Biological and Medicinal Applications

- It has potential applications in the field of medicinal chemistry, where derivatives of this compound have been investigated as inhibitors in the treatment of diseases like glaucoma, epilepsy, and tumors (Mahmood et al., 2018).

Material Science and Corrosion Inhibition

- Schiff bases derived from this compound are investigated for their role in corrosion inhibition, particularly in acid solutions. These compounds have shown significant efficacy in reducing the corrosion rate of mild steel (Behpour et al., 2009).

特性

IUPAC Name |

cyclohexyl-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-10(8,9)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOGGUYRXOWSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)